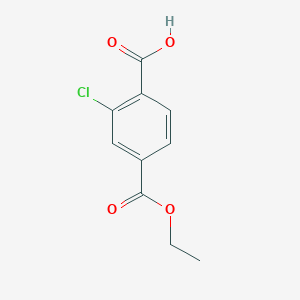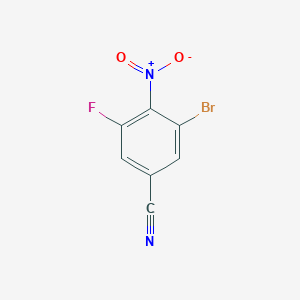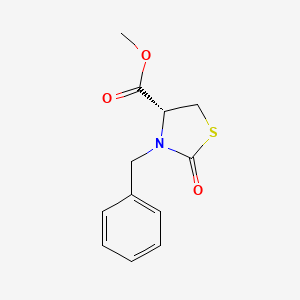
2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine is a chemical compound characterized by the presence of a chloromethyl group and a pyridin-3-yl group attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine typically involves the following steps:
Pyrimidine Formation: The pyrimidine ring can be constructed through a series of reactions involving precursors such as amidines and β-dicarbonyl compounds.
Substitution Reactions: The pyridin-3-yl group is introduced through nucleophilic substitution reactions, where appropriate pyridine derivatives are reacted with chloromethylated intermediates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.
化学反応の分析
Types of Reactions: 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the chloromethyl group to a carboxyl group or other oxidized functionalities.
Reduction: Reduction reactions can reduce the pyrimidine ring or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Amides, ethers, or other substituted pyrimidines.
科学的研究の応用
2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe or inhibitor in biochemical studies.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
2-(Chloromethyl)pyridine: Similar structure but lacks the pyrimidine ring.
4-(Pyridin-3-yl)pyrimidine: Similar structure but lacks the chloromethyl group.
2-(Chloromethyl)pyrimidine: Similar structure but lacks the pyridin-3-yl group.
Uniqueness: 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine is unique due to the combination of both the chloromethyl and pyridin-3-yl groups on the pyrimidine ring, which provides distinct chemical properties and reactivity compared to its similar counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, and medicine.
特性
IUPAC Name |
2-(chloromethyl)-4-pyridin-3-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-6-10-13-5-3-9(14-10)8-2-1-4-12-7-8/h1-5,7H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKLIVSZJRMXCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744596 |
Source


|
| Record name | 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944899-71-2 |
Source


|
| Record name | 2-(Chloromethyl)-4-(pyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1511499.png)
![Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B1511500.png)
![2,3,4,6,7,11b-Hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1511501.png)



![3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine1-oxide](/img/structure/B1511512.png)


